N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring, a thiophene ring, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent such as ethanol . The reaction conditions often require a catalytic amount of phase-transfer catalyst like N,N,N-trimethyl hexadecyl ammonium bromide and sodium iodide at elevated temperatures (around 85°C) under aerobic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functional materials and catalysts.
Biology and Medicine: It can be explored for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable heterocyclic frameworks.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine exerts its effects is primarily through interactions with biological macromolecules. The thiazole and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the compound may interact with nucleic acids, affecting DNA replication and transcription processes .
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-methylphenyl)-N’-(2-methylphenyl)thiourea
Uniqueness: N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to the presence of both a thiophene and a thiazole ring in its structure. This dual heterocyclic system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to similar compounds that may contain only one type of heterocycle.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-10-5-2-3-6-11(10)15-14-16-12(9-18-14)13-7-4-8-17-13/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIUYIJJWKTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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